molecular formula C6H12F3N B13145050 1,1,1-Trifluoro-2-methylpentan-2-amine

1,1,1-Trifluoro-2-methylpentan-2-amine

Cat. No.: B13145050
M. Wt: 155.16 g/mol
InChI Key: AQZIMWUPONOPKY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methylpentan-2-amine is a chemical compound with the molecular formula C6H12F3N. It is characterized by the presence of three fluorine atoms attached to a carbon atom, making it a trifluoromethyl derivative. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 1,1,1-trifluoro-2-methyl-2-propanamine with appropriate reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of 1,1,1-Trifluoro-2-methylpentan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-methylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1,1,1-Trifluoro-2-methylpentan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-methylpentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-2-methylpentan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group increases the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.

Properties

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

1,1,1-trifluoro-2-methylpentan-2-amine

InChI

InChI=1S/C6H12F3N/c1-3-4-5(2,10)6(7,8)9/h3-4,10H2,1-2H3

InChI Key

AQZIMWUPONOPKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(F)(F)F)N

Origin of Product

United States

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